molecular formula C8H15NO2 B3109523 1-Tert-butylazetidine-3-carboxylic acid CAS No. 17358-76-8

1-Tert-butylazetidine-3-carboxylic acid

Cat. No.: B3109523
CAS No.: 17358-76-8
M. Wt: 157.21 g/mol
InChI Key: ZGSRKHYILVKXGN-UHFFFAOYSA-N
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Description

1-Tert-butylazetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle with the molecular formula C8H15NO2. This compound is notable for its unique structure, which includes a tert-butyl group attached to the azetidine ring. It is an important intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-tert-butylazetidine-3-carboxylic acid typically involves the strain-release reaction of 1-azabicyclo[1.1.0]butane. This reaction is carried out using commercially available starting materials and proceeds through a one-pot process. The reaction conditions often include the use of a base such as sodium cyanide in dimethyl sulfoxide (DMSO), followed by basic hydrolysis to yield the desired carboxylic acid .

Industrial production methods for this compound are not extensively documented, but the gram-scale synthesis described above provides a reliable route for laboratory-scale preparation. The process involves multiple steps, including the formation of intermediates such as tert-butyl 3-iodoazetidine-1-carboxylate, which undergoes further transformations to yield the final product .

Chemical Reactions Analysis

1-Tert-butylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups on the azetidine ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Tert-butylazetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved are subjects of ongoing research and can provide insights into the compound’s potential therapeutic applications .

Comparison with Similar Compounds

1-Tert-butylazetidine-3-carboxylic acid can be compared with other azetidine derivatives and related compounds:

The uniqueness of this compound lies in its combination of ring strain and steric hindrance from the tert-butyl group, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-tert-butylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)9-4-6(5-9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSRKHYILVKXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304755
Record name 1-tert-butylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17358-76-8
Record name NSC167187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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